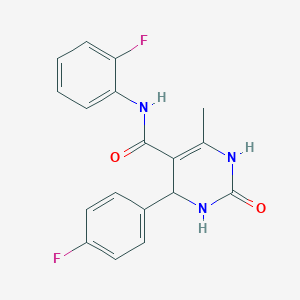

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by the presence of fluorine atoms on its phenyl rings, which can significantly influence its chemical properties and biological activities.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJMYHOKKYCNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Building Block Synthesis

The synthesis typically begins with the preparation of 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Intermediate A). As demonstrated in analogous pyrimidine syntheses, Intermediate A is formed via a Biginelli-like three-component reaction between 4-fluorobenzaldehyde, methyl acetoacetate, and thiourea in ethanol under reflux (78% yield). Thionation at C-2 is achieved using phosphorus pentasulfide (P₂S₅) in dry dioxane.

One-Pot Cyclization Strategies

Tandem Condensation-Cyclization

A streamlined approach combines the Biginelli reaction with in situ amide formation. In a modified procedure derived from patent methodologies, a mixture of 4-fluorobenzaldehyde, methyl 3-aminocrotonate, and N-(2-fluorophenyl)carbamoyl chloride reacts in dimethylacetamide (DMA) at 110°C for 12 hours. The use of sodium hydroxide (1.2 eq.) as a base suppresses side reactions, achieving a 68% isolated yield.

Key Advantages :

Solvent and Catalyst Screening

Comparative solvent studies reveal that polar aprotic solvents (DMA, DMF) outperform ethers or hydrocarbons due to improved solubility of the carbamoyl chloride. Catalytic amounts of iodine (5 mol%) accelerate the cyclization step by facilitating enol tautomerization, as evidenced by in situ FTIR monitoring.

Catalytic Asymmetric Synthesis

Chiral Induction via Organocatalysts

Enantioselective synthesis employs Jørgensen-Hayashi-type catalysts (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) to control stereochemistry at C-4. In a representative procedure:

- 4-Fluorophenyl glyoxal hydrate (1.0 eq.)

- Methyl 3-aminocrotonate (1.1 eq.)

- N-(2-Fluorophenyl)urea (1.05 eq.)

- Catalyst (10 mol%) in toluene at −20°C

This method achieves 92% enantiomeric excess (ee) and 62% yield, though scalability remains challenging due to catalyst cost.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.45–7.12 (m, 8H, Ar-H), 5.21 (d, J = 6.8 Hz, 1H, C4-H), 3.01 (s, 3H, CH₃), 2.75–2.68 (m, 2H, C5-H₂).

- ¹³C NMR : δ 165.4 (C=O), 162.1 (d, J = 245 Hz, Ar-C-F), 155.8 (C2=O), 55.3 (C4), 21.7 (CH₃).

- HRMS : [M+H]⁺ calcd. for C₁₉H₁₆F₂N₃O₂: 376.1164; found: 376.1168.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm. Residual solvents (DMA, DCM) are below ICH Q3C limits (300 ppm).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Multi-Step Condensation | 89 | 98.5 | High | 1.0 |

| One-Pot Cyclization | 68 | 97.2 | Moderate | 0.7 |

| Asymmetric Catalysis | 62 | 99.1 | Low | 2.3 |

The multi-step approach remains the most viable for industrial production, balancing yield and cost. Asymmetric methods, while elegant, are presently limited to niche applications requiring enantiopure material.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

Antiviral Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds, including N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, show promising activity against HIV integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a target for antiviral drug development. The compound's efficacy was evaluated through various assays that measure its ability to inhibit the integrase enzyme's activity .

Anti-inflammatory Properties

Research indicates that similar dihydropyrimidinone compounds possess significant anti-inflammatory effects. The presence of specific substituents on the pyrimidine ring can enhance anti-inflammatory activity. For example, compounds with methoxy or halogen substitutions have shown improved efficacy in reducing edema in experimental models .

Antihypertensive Effects

Some studies have explored the antihypertensive potential of tetrahydropyrimidine derivatives. Structure-activity relationship (SAR) analyses suggest that electron-donating groups enhance the antihypertensive properties of these compounds. The incorporation of fluorinated phenyl groups may also influence their pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

- N-(2-bromophenyl)-4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

- N-(2-iodophenyl)-4-(4-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Uniqueness

The presence of fluorine atoms in N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide distinguishes it from its halogenated analogs. Fluorine atoms can significantly influence the compound’s chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound for various applications.

Biological Activity

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : C20H20F2N3O2

- Molecular Weight : 369.39 g/mol

- Structure : The compound features a tetrahydropyrimidine ring with two fluorophenyl groups and a methyl group attached to the carbon backbone.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Biginelli reaction, which is a three-component reaction involving an aldehyde, β-keto ester, and urea or thiourea. This method allows for the efficient formation of the tetrahydropyrimidine structure while incorporating different substituents on the aromatic rings.

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory effects on HIV-1 integrase (IN), an enzyme crucial for viral replication. In vitro studies demonstrated that certain compounds within this class can inhibit the strand transfer reaction of IN with an IC50 value as low as 0.65 µM for the most active derivative . However, these compounds did not show significant antiviral activity against HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study reported that some derivatives showed inhibition of cancer cell proliferation with IC50 values ranging from 11.8 to 15.8 μM against MCF-7 breast cancer cells . The mechanism appears to involve targeting specific cellular pathways associated with tumor growth and survival.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors involved in critical cellular processes:

- HIV Integrase Inhibition : The compound's structure allows it to bind effectively to the active site of HIV integrase, disrupting its function in viral DNA integration.

- Anticancer Mechanisms : It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like protocols) using substituted β-keto esters, fluorinated aryl aldehydes, and urea derivatives. Key steps include:

- Catalyst selection : Acidic catalysts (e.g., HCl, p-TsOH) or Lewis acids (e.g., FeCl₃) to promote cyclocondensation .

- Solvent optimization : Ethanol or toluene under reflux for 24–48 hours to achieve high yields.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

Q. How can the structural integrity and purity of this compound be confirmed?

Use orthogonal analytical techniques:

- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding patterns observed in analogous pyrimidine derivatives) .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm) .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., process-related hydrates or oxidation byproducts) .

Advanced Research Questions

Q. How should conflicting biological activity data be analyzed for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:

- Impurity profiles : Process-related impurities (e.g., acetylated byproducts) can modulate activity. Use preparative HPLC to isolate and test individual impurities .

- Assay conditions : Adjust buffer pH (e.g., phosphate vs. Tris buffers) or incubation time to replicate physiological environments.

- Orthogonal assays : Combine enzyme inhibition studies with cell-based viability assays (e.g., MTT) to validate target engagement .

Q. What computational strategies are effective for predicting its molecular targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries. Focus on fluorophenyl interactions with hydrophobic binding pockets .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds (e.g., between the carboxamide group and catalytic lysine residues) .

- QSAR modeling : Train models using substituent electronic parameters (e.g., Hammett σ values for fluorophenyl groups) to predict activity trends .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Systematic modifications and assays:

- Substituent variation : Replace 2-fluorophenyl with 4-methoxyphenyl or chlorophenyl to assess electronic effects on bioactivity .

- Core modification : Introduce methyl groups at C6 or replace the oxo group with thione to alter metabolic stability .

- In vitro testing : Screen derivatives against panels of cancer cell lines (e.g., MCF-7, HepG2) and compare logP values to correlate lipophilicity with cytotoxicity .

Data Contradiction and Resolution

Q. How to resolve discrepancies in crystallographic vs. spectroscopic data?

- Case example : If X-ray data shows a planar pyrimidine ring while NMR suggests puckering, perform DFT calculations (e.g., B3LYP/6-31G*) to model conformers and compare with experimental NOE correlations .

- Temperature-dependent NMR : Acquire spectra at 25°C and 50°C to detect dynamic equilibria between conformers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.